An In-depth Technical Guide to Mirodenafil-d7 Dihydrochloride: Structure, Properties, and Application
An In-depth Technical Guide to Mirodenafil-d7 Dihydrochloride: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mirodenafil-d7 dihydrochloride, a deuterated analog of the phosphodiesterase type 5 (PDE5) inhibitor, Mirodenafil. Designed for professionals in research and drug development, this document delves into the chemical structure, physicochemical properties, and critical applications of this stable isotope-labeled compound, with a focus on its role as an internal standard in quantitative bioanalysis.
Introduction: The Significance of Stable Isotope Labeling in Pharmaceutical Analysis
In the landscape of drug discovery and development, the precise quantification of a therapeutic agent and its metabolites in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological assessments. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold-standard bioanalytical technique due to its high sensitivity and selectivity. The robustness of LC-MS assays is significantly enhanced by the use of stable isotope-labeled internal standards (SIL-IS).[1][2] These standards, which are chemically identical to the analyte but have a greater mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), exhibit nearly identical physicochemical properties, chromatographic behavior, and ionization efficiency as the analyte.[2] This co-elution allows for the accurate correction of variability that may arise during sample preparation, injection, and ionization, leading to highly reliable and reproducible quantitative data.[1][2]
Mirodenafil-d7 dihydrochloride is the deuterated form of Mirodenafil, a potent and selective PDE5 inhibitor.[3] As a SIL-IS, it is an indispensable tool for researchers conducting preclinical and clinical studies involving Mirodenafil.
Chemical Structure and Physicochemical Properties
Mirodenafil-d7 dihydrochloride is a synthetic compound where seven hydrogen atoms in the propoxy group of Mirodenafil have been replaced by deuterium atoms.[3][4] This specific labeling provides a significant mass shift, enabling clear differentiation from the unlabeled Mirodenafil in mass spectrometric analysis, without altering its fundamental chemical properties.
Chemical Name: 5-Ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-(propoxy-d7)phenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one dihydrochloride[3]
Synonyms: Mirodenafil-d7 Dihydrochloride, SK3530-d7 Dihydrochloride[3]
Physicochemical Data Summary
| Property | Mirodenafil Dihydrochloride | Mirodenafil-d7 Dihydrochloride |
| CAS Number | 862189-96-6[5][6] | 1329651-11-7[3] |
| Molecular Formula | C₂₆H₃₇N₅O₅S · 2HCl[5] | C₂₆H₃₀D₇N₅O₅S · 2HCl[3] |
| Molecular Weight | 604.59 g/mol [6] | 611.63 g/mol [3] |
| Exact Mass | 603.2049[6] | 610.2478 |
| Appearance | White to beige powder | Not specified, typically a solid |
| Solubility | Soluble in DMSO[6] | Expected to have similar solubility |
Note: The exact mass for the deuterated compound is calculated based on the substitution of 7 protium atoms with deuterium.
Mechanism of Action of the Parent Compound: Mirodenafil
To appreciate the application of Mirodenafil-d7 dihydrochloride, it is essential to understand the mechanism of action of Mirodenafil. Mirodenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the smooth muscle cells of the corpus cavernosum of the penis.[7][8] During sexual stimulation, nitric oxide (NO) is released, which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the relaxation of the corpus cavernosum smooth muscle and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Mirodenafil increases the intracellular concentration of cGMP, thereby enhancing the erectile response to sexual stimulation.[7][8]
// Nodes Sexual_Stimulation [label="Sexual Stimulation", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Release [label="Nitric Oxide (NO)\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Guanylate_Cyclase [label="Guanylate Cyclase\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; GTP [label="GTP", fillcolor="#FFFFFF", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#FFFFFF", fontcolor="#202124"]; Smooth_Muscle_Relaxation [label="Smooth Muscle\nRelaxation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Vasodilation [label="Vasodilation &\nIncreased Blood Flow", fillcolor="#34A853", fontcolor="#FFFFFF"]; Erection [label="Erection", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#FBBC05", fontcolor="#202124"]; GMP [label="GMP (inactive)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mirodenafil [label="Mirodenafil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Sexual_Stimulation -> NO_Release; NO_Release -> Guanylate_Cyclase; GTP -> Guanylate_Cyclase [label="Substrate", style=dashed]; Guanylate_Cyclase -> cGMP [label="Converts"]; cGMP -> Smooth_Muscle_Relaxation; Smooth_Muscle_Relaxation -> Vasodilation; Vasodilation -> Erection; cGMP -> PDE5 [label="Substrate", style=dashed]; PDE5 -> GMP [label="Degrades"]; Mirodenafil -> PDE5 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } Mirodenafil's mechanism of action as a PDE5 inhibitor.
Application in Quantitative Bioanalysis: An Experimental Protocol
The primary application of Mirodenafil-d7 dihydrochloride is as an internal standard for the quantification of Mirodenafil in biological samples, such as plasma, using LC-MS/MS. The following is a representative experimental protocol.
Objective: To determine the concentration of Mirodenafil in human plasma using a validated LC-MS/MS method with Mirodenafil-d7 dihydrochloride as an internal standard.
Materials and Reagents:
-
Mirodenafil reference standard
-
Mirodenafil-d7 dihydrochloride (Internal Standard)
-
Human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Mirodenafil (1 mg/mL) in methanol.
-
Prepare a stock solution of Mirodenafil-d7 dihydrochloride (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of working solutions of Mirodenafil for the calibration curve and quality control (QC) samples by serial dilution in 50% methanol.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50% methanol.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for the blank).
-
Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 or phenyl-hexyl reversed-phase column.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mirodenafil: Q1 (precursor ion) m/z 532.3 → Q3 (product ion) m/z 296.1.[9]
-
Mirodenafil-d7: Q1 (precursor ion) m/z 539.3 → Q3 (product ion) m/z 296.1 (predicted). The product ion is expected to be the same as the non-deuterated form as the fragmentation is unlikely to occur at the deuterated propoxy group. The precursor ion mass is increased by 7 Da.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Mirodenafil and Mirodenafil-d7 for each sample.
-
Calculate the peak area ratio (Mirodenafil / Mirodenafil-d7).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.
-
Determine the concentration of Mirodenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
// Nodes Start [label="Start: Plasma Sample\n(Calibrator, QC, or Unknown)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Spike with\nMirodenafil-d7 (IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Precipitation [label="Protein Precipitation\n(e.g., with Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Vortex [label="Vortex Mix", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Centrifuge [label="Centrifuge", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; Supernatant_Transfer [label="Transfer Supernatant", fillcolor="#FFFFFF", fontcolor="#202124"]; LC_MS_Analysis [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Processing [label="Data Processing:\nPeak Area Ratio Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantification [label="Quantification\n(using Calibration Curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Mirodenafil\nConcentration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Add_IS; Add_IS -> Protein_Precipitation; Protein_Precipitation -> Vortex; Vortex -> Centrifuge; Centrifuge -> Supernatant_Transfer; Supernatant_Transfer -> LC_MS_Analysis; LC_MS_Analysis -> Data_Processing; Data_Processing -> Quantification; Quantification -> End; } Workflow for the quantification of Mirodenafil in plasma.
Conclusion
Mirodenafil-d7 dihydrochloride is a vital analytical tool for researchers and drug development professionals working with Mirodenafil. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalysis ensures the generation of accurate and precise pharmacokinetic and other quantitative data, which is fundamental for regulatory submissions and a thorough understanding of the drug's behavior in biological systems. This guide has provided a detailed overview of its chemical structure, properties, and a practical application protocol, underscoring its importance in modern pharmaceutical sciences.
References
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mirodenafil suppliers USA. (n.d.). Chemicalnet. Retrieved February 19, 2026, from [Link]
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Mirodenafil (dihydrochloride) - MedChem Express. (n.d.). Cambridge Bioscience. Retrieved February 19, 2026, from [Link]
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Chemical structure of mirodenafil. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Mirodenafil | C26H37N5O5S | CID 135497803. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Mirodenafil. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]
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Mirodenafil (hydrochloride). (n.d.). Cambridge Bioscience. Retrieved February 19, 2026, from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved February 19, 2026, from [Link]
-
High-sensitive LC-MS/MS method for the simultaneous determination of mirodenafil and its major metabolite, SK-3541, in human plasma: application to microdose clinical trials of mirodenafil. (2013). PubMed. Retrieved February 19, 2026, from [Link]
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